Methyl 2-ethynyl-3,5-dimethoxybenzoate
Description
Structure
2D Structure
Properties
CAS No. |
189113-25-5 |
|---|---|
Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
methyl 2-ethynyl-3,5-dimethoxybenzoate |
InChI |
InChI=1S/C12H12O4/c1-5-9-10(12(13)16-4)6-8(14-2)7-11(9)15-3/h1,6-7H,2-4H3 |
InChI Key |
HBPLQTMNNXMGPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C#C)C(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 Ethynyl 3,5 Dimethoxybenzoate
Advanced Palladium-Catalyzed Coupling Strategies for Ethynylbenzoate Formation
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon bonds. mdpi.com For the introduction of an ethynyl (B1212043) group onto an aryl scaffold, as in the target molecule, these strategies are paramount.
The Sonogashira cross-coupling reaction is the cornerstone method for synthesizing aryl alkynes. scielo.org.mx This reaction typically involves the coupling of a terminal alkyne with an aryl halide or triflate in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. researchgate.net In the context of synthesizing Methyl 2-ethynyl-3,5-dimethoxybenzoate, the reaction would proceed by coupling an appropriately substituted methyl benzoate (B1203000) precursor with an acetylene (B1199291) source.
The general scheme for this transformation is as follows:

Aryl Precursor (X = I, Br, OTf) + Terminal Alkyne --(Pd catalyst, Cu(I) co-catalyst, Base)--> this compound
Key reactants for this synthesis include:
Aryl Precursor : A derivative of methyl 3,5-dimethoxybenzoate (B1226732) functionalized at the 2-position with a leaving group suitable for cross-coupling, such as iodide, bromide, or triflate.
Alkyne Source : A common choice is a protected alkyne like trimethylsilylacetylene (B32187) (TMSA). The TMS group is subsequently removed under mild basic or fluoride-mediated conditions to yield the terminal alkyne.
The Sonogashira reaction has been widely employed for the synthesis of various asymmetrically disubstituted compounds due to its reliability and functional group tolerance. chemrxiv.orgrsc.org
Catalyst and Ligand System : Palladium complexes are central to the catalytic cycle. Common precatalysts include PdCl₂(PPh₃)₂ and Pd(OAc)₂. The choice of phosphine (B1218219) ligands can also be critical in stabilizing the palladium catalyst and promoting the desired reactivity.
Copper(I) Co-catalyst : While traditional Sonogashira protocols utilize a copper(I) salt (e.g., CuI) as a co-catalyst, copper-free variations have been developed to avoid the formation of undesirable alkyne homocoupling byproducts (Glaser coupling).
Base and Solvent : An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), is typically used to neutralize the hydrogen halide formed during the reaction. The solvent choice is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) being commonly employed. chemrxiv.org
The following interactive table summarizes typical conditions that are screened to optimize the synthesis of ethynylbenzoates via Sonogashira coupling.
| Parameter | Variation 1 | Variation 2 | Variation 3 | Typical Outcome |
| Pd Catalyst | PdCl₂(PPh₃)₂ | Pd(OAc)₂ | Pd(dppf)Cl₂ | High yields are often achieved with PdCl₂(PPh₃)₂. chemrxiv.org |
| Co-catalyst | CuI | None (Copper-free) | Cu(OAc)₂ | CuI is standard; copper-free systems prevent side reactions. |
| Base | Triethylamine (Et₃N) | Diisopropylamine (DIA) | K₂CO₃ | Amine bases are generally effective. |
| Solvent | DMF | THF | Toluene | THF and Toluene have shown good results in similar couplings. chemrxiv.org |
| Temperature | Room Temperature | 50 °C | 80 °C | Mild temperatures are often sufficient. chemrxiv.org |
While aryl halides (iodides and bromides) are the most common substrates for Sonogashira coupling, aryl triflates (trifluoromethanesulfonates, -OTf) have emerged as highly effective alternatives. Aryl triflates are often more reactive than the corresponding chlorides and sometimes even bromides, allowing for milder reaction conditions.
The precursor, Methyl 2-(trifluoromethanesulfonyloxy)-3,5-dimethoxybenzoate, is synthesized from the corresponding phenol (B47542), Methyl 2-hydroxy-3,5-dimethoxybenzoate. The phenolic hydroxyl group is converted to the triflate group by reaction with triflic anhydride (B1165640) (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) in the presence of a base like pyridine.
The use of a triflate precursor can be advantageous for several reasons:
High Reactivity : The triflate group is an excellent leaving group, facilitating the oxidative addition step in the palladium catalytic cycle.
Accessibility : Phenols are often readily available or easily synthesized, making the corresponding triflates accessible precursors.
Mild Conditions : The high reactivity allows the coupling reaction to proceed under milder temperatures, which can improve the tolerance of sensitive functional groups elsewhere in the molecule.
Chemo- and Regioselective Considerations in Synthetic Route Design
A significant challenge in the synthesis of polysubstituted aromatic compounds is achieving the desired regiochemistry. For this compound, the ethynyl group must be installed specifically at the C2 position of the benzoate ring, which is situated between the methyl ester and a methoxy (B1213986) group.
Regioselectivity : Direct functionalization of the methyl 3,5-dimethoxybenzoate ring at the C2 position is complicated by the presence of other potential reaction sites (C4 and C6). Therefore, synthetic strategies typically rely on starting materials that have been pre-functionalized at the C2 position. This ensures that the subsequent cross-coupling reaction occurs at the correct location. An example of such a precursor would be Methyl 2-iodo-3,5-dimethoxybenzoate. The synthesis of this precursor itself requires a regioselective iodination step, which can be achieved through methods like directed ortho-metalation.
Chemoselectivity : The reaction must be selective for the C-X bond (where X is the halide or triflate) without affecting other functional groups in the molecule, such as the ester and methoxy groups. Palladium catalysts used in Sonogashira couplings are generally highly chemoselective, making this transformation compatible with a wide range of functional groups. mdpi.com The selective coupling at one of several C-I bonds in poly-iodinated compounds has been demonstrated, highlighting the fine control possible with these methods. nih.gov
Development of Sustainable and Efficient Synthetic Pathways
Modern synthetic chemistry places increasing emphasis on the development of sustainable and environmentally benign processes. In the context of synthesizing this compound, several "green" chemistry principles can be applied.
Catalyst Efficiency : Developing catalysts with high turnover numbers (TONs) and turnover frequencies (TOFs) allows for lower catalyst loadings, reducing cost and palladium waste. The use of recyclable catalysts, for instance, those immobilized on a solid support, is also a key area of research.
Solvent Choice : Efforts are being made to replace traditional volatile organic solvents (VOCs) with more environmentally friendly alternatives. Ionic liquids have been explored as recyclable reaction media for palladium-catalyzed couplings. researchgate.net Water is also being investigated as a green solvent for some cross-coupling reactions.
Atom Economy : Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product is a core principle of green chemistry. Domino or cascade reactions, where multiple bond-forming events occur in a single step, are highly efficient in this regard and can reduce the number of purification steps required. mdpi.com
Energy Efficiency : Conducting reactions at lower temperatures, potentially through the use of more active catalyst systems or microwave irradiation, can significantly reduce the energy consumption of the synthetic process.
By focusing on these areas, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.
Methyl 2 Ethynyl 3,5 Dimethoxybenzoate As a Key Intermediate in Complex Molecule Construction
Strategic Applications in the Synthesis of Substituted Diarylacetylenes
Substituted diarylacetylenes are a significant class of compounds in materials science and medicinal chemistry due to their unique electronic and structural properties. The strategic use of functionalized ethynyl (B1212043) aromatic compounds as building blocks allows for the construction of these complex molecular architectures.
Formation of Di(3,5-dimethoxy-2-methoxycarbonylphenyl)acetylene Derivatives
The synthesis of symmetrically substituted diarylacetylenes can often be achieved through the oxidative dimerization of terminal alkynes, a reaction commonly known as the Glaser coupling or the Eglinton coupling. In this context, Methyl 2-ethynyl-3,5-dimethoxybenzoate would serve as the key precursor. The presence of the methoxy (B1213986) and methoxycarbonyl substituents on the phenyl ring can influence the electronic properties and reactivity of the ethynyl group.
The proposed transformation is depicted in the reaction scheme below:
| Reactant | Product |
| This compound | Di(3,5-dimethoxy-2-methoxycarbonylphenyl)acetylene |
This dimerization would likely be carried out in the presence of a copper(I) or copper(II) salt and an oxidizing agent. The reaction conditions would need to be carefully optimized to favor the desired intermolecular coupling over potential side reactions.
Mechanistic Insights into Dimerization and Intermolecular Coupling Reactions
The mechanism of the Glaser coupling typically involves the formation of a copper(I) acetylide intermediate. This intermediate then undergoes oxidation to a copper(II) species, which facilitates the carbon-carbon bond formation between two acetylide units to yield the symmetrical diarylacetylene. The choice of solvent, base, and oxidant can significantly impact the reaction's efficiency and yield.
Intermolecular coupling reactions involving this compound could also be envisioned through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This would allow for the synthesis of unsymmetrical diarylacetylenes by reacting the terminal alkyne with a different aryl halide.
Contribution to the Synthesis of Natural Product Analogues with Modified Photophysical Properties
Natural products like hypericin (B1674126) and hypocrellin are known for their potent photodynamic and photophysical properties. The synthesis of analogues of these compounds is a key area of research aimed at fine-tuning their light-absorbing and photosensitizing capabilities for applications in photodynamic therapy and other light-based technologies.
Precursor Role in the Synthesis of Tetramethoxy Analogue of Hypericin
The core structure of hypericin is a highly conjugated polycyclic aromatic quinone. The introduction of methoxy groups can modulate the electronic properties of the chromophore, potentially leading to altered absorption and emission characteristics. A tetramethoxy analogue of hypericin would likely exhibit shifts in its absorption spectrum, which could be advantageous for specific applications. This compound, through its dimerization product, could theoretically serve as a foundational building block for constructing such a modified hypericin core.
Elaboration of Polycyclic Aromatic Systems from Ethynylbenzoate Building Blocks
Ethynylbenzoate derivatives are versatile building blocks for the construction of polycyclic aromatic systems. tandfonline.com The ethynyl group provides a reactive handle for various cyclization and annulation reactions, allowing for the systematic build-up of complex aromatic frameworks. eurekalert.org Methodologies such as Diels-Alder reactions, Bergman cyclizations, and various transition-metal-catalyzed cycloisomerizations can be employed to transform simple ethynyl precursors into elaborate polycyclic structures. The substituents on the benzoate (B1203000) ring can be used to control the regioselectivity of these cyclizations and to introduce desired functionalities into the final polycyclic system.
Synthetic Routes to Structurally Modified Hypericin and Hypocrellin Derivatives
The synthesis of structurally modified hypericin and hypocrellin derivatives is an active field of research. nih.gov Modifications to the peripheral substituents and the core aromatic structure can lead to compounds with improved solubility, enhanced photostability, and tailored photophysical properties. nih.gov Synthetic strategies often involve the construction of substituted naphthalene (B1677914) or anthracene (B1667546) precursors, which are then coupled and cyclized to form the characteristic perylenequinone core of hypericin and hypocrellin. The use of specifically functionalized building blocks, such as derivatives of this compound, could offer a convergent and flexible approach to a variety of novel analogues.
Theoretical and Spectroscopic Investigations of Compounds Derived from Methyl 2 Ethynyl 3,5 Dimethoxybenzoate
Elucidation of Excited-State Photophysical Processes in Analogous Systems
The behavior of molecules upon absorption of light is a cornerstone of photochemistry and materials science. Understanding the intricate processes that occur in the excited state is crucial for the design of novel photoresponsive materials. In systems analogous to Methyl 2-ethynyl-3,5-dimethoxybenzoate, the interplay of structural features and environmental factors dictates their photophysical fate.
Analysis of Dynamic Solvation Effects on Electronic Excited States
The interaction of a molecule with its surrounding solvent molecules can significantly influence its electronic excited states. This phenomenon, known as dynamic solvation, can lead to time-dependent shifts in the fluorescence emission spectrum of a molecule. In polar solvents, the solvent molecules reorient themselves around the excited solute, which has a different dipole moment than the ground state, leading to a stabilization of the excited state and a red-shift in the emission. This solvatochromic effect has been observed in various aromatic compounds. For instance, studies on 4-aminophthalimide (B160930) have shown strong solvatochromism, attributed to the significant increase in its dipole moment upon excitation and the formation of stronger hydrogen bonds with protic solvents in the excited state. researchgate.net
The photophysical properties of a series of fluorescent 2,1,3-benzothiadiazole (B189464) derivatives with various N-substituents have been characterized in different solvents, demonstrating the impact of solvent polarity on their emission spectra. nih.gov Similarly, symmetrically substituted diphenylacetylene (B1204595) derivatives possessing electron-donating or electron-accepting groups exhibit solvatochromic shifts in their absorption spectra, highlighting the role of intramolecular charge transfer in these processes. researchgate.net
Exploration of Intramolecular Proton and Atom Transfer Mechanisms in Related Structures
Excited-state intramolecular proton transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule in its excited state. This process often leads to a large Stokes shift, which is the difference between the absorption and emission maxima. ESIPT has been extensively studied in various phenolic compounds. For example, ESIPT from a phenol (B47542) moiety to a carbon atom of an aromatic ring has been documented in 2-phenylphenol. researchgate.net Furthermore, isomeric phenyl naphthols and naphthyl phenols have been investigated for both ESIPT and solvent-assisted excited-state proton transfer (ESPT). nih.gov
In some systems, the ESIPT process can be in competition with other deactivation pathways. For instance, in certain nitrile-substituted 2-(oxazolinyl)-phenols, ESIPT is a key process that influences their fluorescence properties, leading to some isomers exhibiting aggregation-induced emission enhancement. chemrxiv.org The efficiency and pathway of proton transfer are highly dependent on the molecular geometry and the electronic properties of the involved functional groups.
Correlation between Molecular Structure and Photophysical Quantum Yields
The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is highly sensitive to the molecular structure. Small structural modifications can lead to significant changes in the quantum yield by influencing the rates of radiative and non-radiative decay pathways. For example, the fluorescence quantum yields of 7-hydroxyl-pyranoflavylium compounds are not significantly affected by functionalization, remaining relatively low. researchgate.net
In contrast, studies on organic compounds have shown that their quantum yields can vary significantly, ranging from 0.00079 to 0.35. frontiersin.org The presence of non-fluorescent chromophores in a mixture can greatly suppress the calculated apparent quantum yields. frontiersin.org This highlights the importance of considering all chromophoric components when analyzing the photophysical properties of complex systems. The relationship between structure and quantum yield is a critical aspect in the design of fluorescent probes and materials for optoelectronic applications.
Advanced Spectroscopic Characterization Techniques for Derived Complex Molecules
To unravel the complex photophysical and structural properties of molecules derived from this compound, a suite of advanced spectroscopic techniques is employed. These methods provide detailed information on molecular structure, dynamics, and electronic transitions.
Application of Time-Resolved Absorption and Emission Spectroscopy for Photophysical Dynamics
Time-resolved spectroscopy is a powerful tool for studying the dynamic processes that occur in materials and chemical compounds following photoexcitation. wikipedia.org These techniques allow for the observation of transient species and the measurement of their lifetimes on timescales ranging from femtoseconds to milliseconds.
Time-resolved photoluminescence studies on poly(phenylacetylene) (PPA) and poly(1-phenyl-1-butyl) (PPB) have revealed ultrafast initial luminescence decay for PPA, which is absent in PPB. aip.org The transient luminescence spectrum of PPA also exhibits a larger red-shift compared to PPB, indicating different excited-state relaxation pathways influenced by the substituent. aip.org Picosecond time-resolved absorption spectroscopy has been used to measure the higher excited singlet state of diphenylacetylene in solution, providing insights into the electronic structure of this fundamental building block of more complex systems. acs.org Furthermore, time-resolved resonance Raman spectroscopy has been employed to investigate the structures and dynamics of the lowest excited triplet state, radical cation, and radical anion of diphenylacetylene. acs.org
Detailed Analysis of Nuclear Magnetic Resonance (NMR) Spectral Features for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms within a molecule. For derivatives of this compound, ¹H and ¹³C NMR spectroscopy are crucial for confirming their structures.
The ¹H NMR spectrum of the related compound, Methyl 3,5-dimethoxybenzoate (B1226732), in DMSO-d₆ shows distinct signals for the aromatic protons and the methoxy (B1213986) groups. The aromatic protons appear at δ 7.069 ppm and δ 6.780 ppm, while the methoxy protons of the ester and the ring substituents are observed at δ 3.849 ppm and δ 3.800 ppm, respectively. chemicalbook.com In another related compound, Methyl 2-formyl-3,5-dimethoxybenzoate, the presence of the formyl group would be expected to introduce an additional signal in the aldehydic region of the ¹H NMR spectrum and influence the chemical shifts of the neighboring aromatic protons. chemicalbook.com
A study on novel dimethoxybenzene derivatives utilized ¹H NMR to characterize the aromatic and aliphatic protons. For one compound, the ¹H NMR spectrum showed multiple signals in the aromatic region (δ 6.7–8.1 ppm) and signals for the methoxy groups in the aliphatic region (δ 3.83, 3.89, and 3.68 ppm). nih.gov The chemical shifts in the aromatic region are sensitive to the substitution pattern and can provide valuable information about the electronic environment of the protons. nih.gov
| Compound/Impurity | ¹H NMR Chemical Shift (ppm) in CDCl₃ | ¹H NMR Chemical Shift (ppm) in (CD₃)₂CO | ¹H NMR Chemical Shift (ppm) in (CD₃)₂SO |
| Solvent Residual Peak | 7.26 | 2.05 | 2.50 |
| H₂O | 1.56 | 2.84 | 3.33 |
| Acetic acid | 2.10 | 1.96 | 1.91 |
| Acetone | 2.17 | 2.09 | 2.09 |
| Acetonitrile | 2.10 | 2.05 | 2.07 |
| Benzene (B151609) | 7.36 | 7.36 | 7.37 |
| Chloroform | 7.26 | 8.02 | 8.32 |
| Cyclohexane | 1.43 | 1.43 | 1.40 |
| Dichloromethane | 5.30 | 5.63 | 5.76 |
| Diethyl ether | 1.21 (t), 3.48 (q) | 1.11 (t), 3.41 (q) | 1.09 (t), 3.38 (q) |
| Data sourced from common NMR solvent impurity charts. carlroth.com |
UV-Visible Absorption Spectroscopy for Electronic Transitions and Energy Levels
UV-Visible absorption spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed is related to the energy difference between these orbitals. For a hypothetical derivative of this compound, one would expect to observe absorption bands corresponding to π → π* transitions, primarily associated with the aromatic ring and the ethynyl (B1212043) group.
The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands would be sensitive to the nature of any substituents on the aromatic ring or modifications to the ethynyl moiety. Electron-donating groups would be expected to cause a bathochromic (red) shift in the absorption maximum, while electron-withdrawing groups would likely induce a hypsochromic (blue) shift.
Table 4.2.3.1: Hypothetical UV-Visible Absorption Data for a Derivative of this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Electronic Transition |
| Hexane | Data Not Available | Data Not Available | π → π |
| Ethanol | Data Not Available | Data Not Available | π → π |
| Acetonitrile | Data Not Available | Data Not Available | π → π* |
No published data is available for this compound or its direct derivatives.
Computational Chemistry and Quantum Mechanical Modeling of Derived Molecular Systems
Computational chemistry provides powerful tools to predict and understand the electronic and structural properties of molecules, complementing experimental data.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Electronic Structure and Spectra
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (e.g., molecular orbitals) of many-body systems. For derivatives of this compound, DFT calculations could be employed to determine optimized molecular geometries, energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO energy gap. This energy gap is crucial in understanding the electronic excitability of the molecule.
Time-Dependent DFT (TD-DFT) is an extension of DFT used to predict the electronic absorption spectra of molecules. By calculating the energies of various electronic transitions, a theoretical UV-Visible spectrum can be generated. This allows for the assignment of experimentally observed absorption bands to specific electronic transitions within the molecule.
Table 4.3.1.1: Hypothetical DFT and TD-DFT Calculation Results for a Derivative of this compound
| Computational Method | Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Calculated λmax (nm) | Oscillator Strength (f) |
| B3LYP | 6-31G(d) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| CAM-B3LYP | cc-pVTZ | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
No published data is available for this compound or its direct derivatives.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For flexible molecules derived from this compound, MD simulations could be used to explore the conformational landscape, identifying the most stable conformers and the energy barriers between them. This is particularly relevant for understanding how the spatial arrangement of the ester and methoxy groups might influence the molecule's properties.
Furthermore, MD simulations can provide insights into intermolecular interactions in the condensed phase (liquid or solid). By simulating a system of multiple molecules, one can study how they pack together and the nature of the non-covalent interactions (e.g., van der Waals forces, π-π stacking) between them. This information is valuable for predicting bulk properties of materials based on these molecular systems.
Table 4.3.2.1: Hypothetical Parameters from Molecular Dynamics Simulations of a Derivative of this compound
| Simulation Parameter | Value |
| Force Field | Data Not Available |
| Simulation Time (ns) | Data Not Available |
| Temperature (K) | Data Not Available |
| Predominant Conformer Dihedral Angle (°) | Data Not Available |
| Radial Distribution Function Peak (Å) | Data Not Available |
No published data is available for this compound or its direct derivatives.
Future Perspectives and Emerging Research Avenues in Methyl 2 Ethynyl 3,5 Dimethoxybenzoate Chemistry
Exploration of Novel Reactivity Patterns and Derivatization Opportunities for the Ethynyl (B1212043) Moiety
The terminal ethynyl group is a cornerstone of modern organic synthesis, offering a gateway to a multitude of chemical transformations. For Methyl 2-ethynyl-3,5-dimethoxybenzoate, this moiety represents a prime target for derivatization, enabling the synthesis of a diverse library of analogues.
Future research is likely to focus on several key areas of alkyne chemistry. Hydration reactions , for instance, could convert the ethynyl group into a methyl ketone, a valuable functional group for further elaboration. researchgate.net Catalytic hydration, employing mercury-free catalysts based on gold or platinum, would be a particularly attractive, environmentally benign approach. researchgate.net
Coupling reactions are another fertile ground for exploration. The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, stands out as a powerful tool for extending the carbon skeleton of the molecule. wikipedia.orgorganic-chemistry.org This would allow for the introduction of a wide range of aryl and vinyl substituents, thereby modulating the electronic and steric properties of the parent compound. The development of copper-free Sonogashira variants could further enhance the utility of this reaction. wikipedia.org
Furthermore, the terminal alkyne can participate in cycloaddition reactions . For example, the azide-alkyne "click" cycloaddition would yield triazole derivatives, a scaffold prevalent in medicinal chemistry. Additionally, Diels-Alder reactions with suitable dienes could be investigated, potentially leading to complex polycyclic structures. mdpi.com
The following table summarizes potential derivatization reactions of the ethynyl group:
| Reaction Type | Reagents and Conditions | Potential Product |
| Catalytic Hydration | Au(I) or Pt(II) catalyst, H₂O | Methyl 2-acetyl-3,5-dimethoxybenzoate |
| Sonogashira Coupling | Aryl halide, Pd catalyst, Cu(I) cocatalyst, base | Methyl 2-(arylethynyl)-3,5-dimethoxybenzoate |
| Azide-Alkyne Cycloaddition | Organic azide, Cu(I) catalyst | Methyl 2-(1-aryl-1H-1,2,3-triazol-4-yl)-3,5-dimethoxybenzoate |
| Dimerization | Transition metal catalyst (e.g., Rh, Ru) | 1,3-enyne derivatives |
Integration into Diverse Catalytic Reactions for Expanded Synthetic Utility
The strategic placement of the ethynyl and methyl ester groups in an ortho relationship on the benzene (B151609) ring opens up possibilities for a variety of intramolecular cyclization reactions. These transformations can be leveraged to construct complex heterocyclic and carbocyclic frameworks, which are of significant interest in pharmaceutical and materials science.
One promising avenue is the intramolecular hydroalkoxylation/hydroamination , where the addition of the ester's carbonyl oxygen (or a transformed amine functionality) across the alkyne could lead to the formation of five- or six-membered rings. Such reactions are often catalyzed by transition metals like gold, platinum, or copper.
Moreover, the molecule can serve as a precursor for the synthesis of various fused ring systems. For instance, transition-metal-catalyzed annulation reactions with suitable coupling partners could yield substituted naphthalenes, indenones, or isochromenes. rsc.org The reactivity of such ortho-alkynylaryl carbonyl compounds has been shown to be highly versatile, allowing for divergent synthesis pathways. researchgate.net
The table below outlines some potential catalytic cyclization reactions:
| Reaction Type | Catalyst/Reagents | Potential Heterocyclic Core |
| Intramolecular Hydroalkoxylation | Au(I), Pt(II), or Ag(I) catalyst | Furanone or pyranone derivatives |
| Annulation with Amines | Transition metal catalyst, primary amine | Isoquinoline or indole (B1671886) derivatives |
| Radical-Mediated Cyclization | Radical initiator, trapping agent | Functionalized indenone systems |
| Paal-Knorr type reaction (after conversion to 1,4-dicarbonyl) | Acid or base catalyst | Furan, pyrrole, or thiophene (B33073) derivatives |
Potential Applications in Materials Science through Advanced Macromolecular Architectures
Aromatic compounds containing ethynyl groups are valuable monomers for the synthesis of high-performance polymers. google.com These polymers often exhibit desirable properties such as high thermal stability, rigidity, and interesting optoelectronic characteristics. This compound could serve as a monomer in various polymerization schemes.
Anionic or transition-metal-catalyzed polymerization of the ethynyl group could lead to the formation of substituted polyacetylenes. mdpi.com The pendant dimethoxybenzoate group would influence the solubility and processing characteristics of the resulting polymer, while also providing a site for post-polymerization modification.
Furthermore, the molecule could be used in the synthesis of conjugated polymers for applications in organic electronics. For example, through repeated Sonogashira coupling reactions with dihaloaromatic compounds, conjugated polymers with alternating ethynylene and arylene units could be constructed. mdpi.com The electronic properties of these materials could be tuned by varying the comonomer.
The potential polymerization pathways are summarized in the following table:
| Polymerization Method | Resulting Polymer Type | Potential Properties |
| Anionic Polymerization | Substituted Polyacetylene | High thermal stability, potential for conductivity |
| Transition-Metal-Catalyzed Polymerization | Substituted Polyacetylene | Tunable properties based on catalyst choice |
| Polycondensation (e.g., via Sonogashira coupling) | Poly(arylene ethynylene) | Conjugated system, potential for optoelectronic applications |
Addressing Underexplored Aspects in the Synthesis and Application of Highly Functionalized Aromatic Systems
The synthesis and manipulation of highly substituted aromatic compounds present ongoing challenges in organic chemistry. Research into this compound can contribute to a deeper understanding of the interplay between multiple functional groups on an aromatic ring.
One area for future investigation is the regioselective functionalization of the aromatic ring. The existing methoxy (B1213986) and ester groups direct electrophilic substitution, and exploring reactions that can selectively target the remaining positions on the ring would be of significant synthetic value.
Another underexplored aspect is the potential for this molecule to act as a precursor to even more complex systems. For example, the dimethoxy groups could be demethylated to yield dihydroxy derivatives, which could then be used in the synthesis of novel ligands for coordination chemistry or as building blocks for natural product synthesis.
Finally, the unique combination of functional groups in this compound makes it an interesting candidate for screening in biological assays. The structural motifs present are found in a variety of bioactive molecules, and it is plausible that this compound or its derivatives could exhibit interesting pharmacological properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-ethynyl-3,5-dimethoxybenzoate?
- Methodology : The synthesis typically involves multi-step functionalization of a benzoate core. For example, methyl 3,5-dimethoxybenzoate derivatives (e.g., methyl 2-formyl-3,5-dimethoxybenzoate) can serve as precursors. A Sonogashira coupling or alkyne introduction via palladium-catalyzed reactions is often employed to install the ethynyl group .
- Key Steps :
- Protection/deprotection of hydroxyl groups to avoid side reactions.
- Use of bases like DIPEA (N,N-diisopropylethylamine) to facilitate nucleophilic substitutions .
- Purification via recrystallization (e.g., methanol evaporation) to obtain high-purity crystals .
Q. How is the molecular structure of this compound confirmed?
- Techniques :
- Single-crystal X-ray diffraction (SCXRD) : Provides precise bond lengths, angles, and intramolecular interactions (e.g., hydrogen bonds locking the ester group into planarity) .
- Spectroscopy :
- NMR : and NMR to verify substituent positions and esterification.
- FT-IR : Confirmation of ester carbonyl (C=O) and ethynyl (C≡C) stretches .
Advanced Research Questions
Q. How can reaction yields be optimized in the synthesis of this compound?
- Experimental Design :
- Catalyst Screening : Palladium/copper systems for Sonogashira coupling; ligand choice (e.g., PPh) impacts ethynyl group incorporation .
- Temperature Control : Reflux conditions (e.g., 35–80°C) balance reaction rate and side-product formation .
- Work-up Protocols : Use of LP (low-polarity solvents) to precipitate impurities while retaining the product in solution .
Q. How do intramolecular interactions influence the compound’s crystallographic properties?
- Structural Insights :
- Planarity enforced by hydrogen bonds (e.g., N–H···O and C–H···O interactions) reduces conformational flexibility, aiding crystallization .
- Dihedral angles between aromatic rings (e.g., 17.41° in analogous hydrazone derivatives) highlight steric effects of substituents .
Q. What are the challenges in characterizing reactive intermediates during synthesis?
- Case Study : The ethynyl group’s susceptibility to oxidation or hydration requires inert atmospheres (N/Ar) and anhydrous solvents .
- Mitigation Strategies :
- Use of stabilizing agents (e.g., CuI in Sonogashira reactions).
- Real-time monitoring via in situ IR or mass spectrometry to detect transient intermediates .
Applications in Scientific Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
